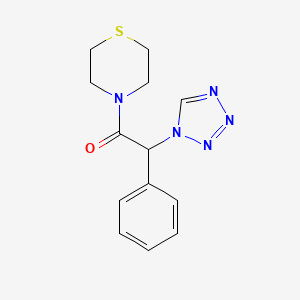

![molecular formula C22H22FN3O3 B11125526 N-(4-fluorophenyl)-4-isobutyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B11125526.png)

N-(4-fluorophenyl)-4-isobutyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-フルオロフェニル)-4-イソブチル-1,5-ジオキソ-2,3,4,5-テトラヒドロピロロ[1,2-a]キナゾリン-3a(1H)-カルボキサミドは、しばしば化合物11k と呼ばれるキナゾリン系化合物です。 キナゾリンは、抗腫瘍、抗菌、抗マラリア、キナーゼ阻害などの多様な生物活性を持つ窒素含有複素環式化合物です . 近年、キナゾリン骨格は、アファチニブ、エルロチニブ、ゲフィチニブ、ラパチニブなどの化合物が米国食品医薬品局(FDA)によって臨床使用承認を得ているため、抗がん剤開発において注目されています .

2. 製法

化合物11kの合成は、以下の手順で行われます。

ヨウ素触媒反応: 2-アミノベンズアミドと2-オキソペンタン二酸から出発し、イオン液体中で反応させることで、1,5-ジオキソ-1,2,3,3a,4,5-ヘキサヒドロピロロ[1,2-a]キナゾリン-3a-カルボン酸誘導体が得られます. 具体的な合成経路と反応条件については、文献に記載されています。

3. 化学反応解析

化合物11kは、酸化、還元、置換などの様々な化学反応を受ける可能性があります。これらの反応で使用される一般的な試薬と条件は、状況によって異なり、さらなる調査が必要です。これらの反応から生成される主な生成物には、官能基が修飾された誘導体または薬理学的性質が変化した誘導体などが含まれる可能性があります。

4. 科学研究への応用

抗腫瘍活性: 前立腺癌細胞(PC-3)に対して強力な細胞毒性を示し、コロニー形成と移動を阻害します.

生物学的研究: 研究者は、細胞周期停止、アポトーシス、細胞内活性酸素種に対する影響を調べることができます。

医薬品化学: 化合物11kのさらなる最適化により、新規抗腫瘍剤が開発される可能性があります。

準備方法

The synthesis of Compound 11k involves the following steps:

Iodine-Catalyzed Reaction: Starting from 2-aminobenzamide and 2-oxopentanedioic acid, the reaction proceeds in ionic liquids to yield 1,5-dioxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinazoline-3a-carboxylic acid derivatives. The exact synthetic route and reaction conditions are detailed in the literature.

化学反応の分析

Compound 11k may undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are context-dependent and would require further investigation. Major products formed from these reactions could include derivatives with modified functional groups or altered pharmacological properties.

科学的研究の応用

Antitumor Activity: It exhibits potent cytotoxicity against prostate cancer cells (PC-3) and inhibits colony formation and migration.

Biological Studies: Researchers can explore its effects on cell cycle arrest, apoptosis, and intracellular reactive oxygen species.

Medicinal Chemistry: Further optimization of Compound 11k may lead to novel anti-tumor agents.

作用機序

化合物11kがその効果を発揮する正確なメカニズムは、現在も研究中の課題です。おそらく、がん細胞内の特定の分子標的やシグナル伝達経路との相互作用が関与していると考えられます。

6. 類似化合物の比較

化合物11kは、その特異的な構造に特徴がありますが、アファチニブ、エルロチニブ、ゲフィチニブなどの他のキナゾリン系化合物と類似性があります . これらの化合物も、がん関連経路を標的にし、臨床的有効性が実証されています。

類似化合物との比較

While Compound 11k’s uniqueness lies in its specific structure, it shares similarities with other quinazoline-based compounds, such as afatinib, erlotinib, and gefitinib . These compounds also target cancer-related pathways and have demonstrated clinical efficacy.

特性

分子式 |

C22H22FN3O3 |

|---|---|

分子量 |

395.4 g/mol |

IUPAC名 |

N-(4-fluorophenyl)-4-(2-methylpropyl)-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide |

InChI |

InChI=1S/C22H22FN3O3/c1-14(2)13-25-20(28)17-5-3-4-6-18(17)26-19(27)11-12-22(25,26)21(29)24-16-9-7-15(23)8-10-16/h3-10,14H,11-13H2,1-2H3,(H,24,29) |

InChIキー |

VXKHHGHBNMMUND-UHFFFAOYSA-N |

正規SMILES |

CC(C)CN1C(=O)C2=CC=CC=C2N3C1(CCC3=O)C(=O)NC4=CC=C(C=C4)F |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]propanamide](/img/structure/B11125454.png)

![2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide](/img/structure/B11125456.png)

![4-methyl-N-[(4-methylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B11125459.png)

![5-(4-bromophenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11125463.png)

![methyl 2-ethyl-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11125468.png)

![4-{[4-(benzyloxy)phenyl]carbonyl}-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11125478.png)

![Methyl 5-benzyl-2-{[(2,2-dimethyl-5-oxotetrahydro-3-furanyl)carbonyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11125482.png)

![3-(4-methoxy-1H-indol-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide](/img/structure/B11125493.png)

![N-(3-chloro-4-fluorophenyl)-4-ethyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B11125494.png)

![(2E)-3-[2-(2,6-dimethylmorpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-[(4-methylphenyl)sulfonyl]prop-2-enenitrile](/img/structure/B11125501.png)

![7-Chloro-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11125507.png)